

Z795161988: A Novel Inhibitor of SARS-CoV-2 Nsp14 Methyltransferase

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Compound of Interest

Compound Name: Z795161988

Cat. No.: B12383667

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A recent study has identified **Z795161988** as a novel, non-covalent inhibitor of the SARS-CoV-2 Nsp14 N7-Methyltransferase (Nsp14 N7-MTase), an essential enzyme for viral replication and immune evasion.[\[1\]](#)[\[2\]](#)[\[3\]](#) This discovery presents a promising new avenue for the development of antiviral therapeutics against COVID-19 and potentially other coronaviruses.

Z795161988 exhibits a half-maximal inhibitory concentration (IC50) of 2.2 μ M against the Nsp14 N7-MTase.[\[4\]](#) It functions as a competitive inhibitor by binding to the S-adenosyl methionine (SAM) binding site of the enzyme, thereby preventing the methylation of the 5' end of the viral RNA.[\[2\]](#) This capping process is critical for the virus to protect its RNA from degradation, ensure efficient translation of its proteins, and evade the host's innate immune response.

The targeting of Nsp14 is a relatively under-explored strategy for antiviral drug development against SARS-CoV-2. The high degree of conservation of the Nsp14 enzyme across various coronaviruses suggests that inhibitors like **Z795161988** could have broad-spectrum antiviral activity.

Comparative Analysis of Nsp14 Inhibitors

The discovery of **Z795161988** is part of a broader effort to identify inhibitors of the SARS-CoV-2 Nsp14 N7-MTase. Several other compounds have been identified through various screening

and design strategies. The following table provides a comparison of **Z795161988** with other notable Nsp14 inhibitors.

Compound	Type	IC50 (µM)	Mechanism of Action	Selectivity Notes	Reference
Z795161988	Non-covalent, Lead-like	2.2	Competitive inhibitor of the SAM binding site	Initial lead showed modest selectivity, inhibiting 9 human MTases.	
'1911	Reversible covalent	8	Covalent modification of Cys387	More selective than '1988, inhibiting only two histone MTases (G9a and GLP).	
Sinefungin	SAM analog	~0.019 - 0.46	Competitive inhibitor of the SAM binding site	Pan-methyltransferase inhibitor.	
SS148	SAM competitive	0.07	Competitive inhibitor of the SAM binding site	Selective against 20 human protein lysine MTases.	
DS0464	Bisubstrate competitive	1.1	Targets both SAM and RNA binding sites	-	
C10	Non-nucleoside	0.064 - 0.301 (EC50)	Inhibitor of the SAM-binding pocket	Selective against other betacoronaviruses NSP14s and negligible	

			effects on human MTases.
Lomeguatrib	-	Nsp14 inhibitor	Antiviral capacity in cell-based models.
PF-03882845	-	Nsp14 inhibitor	Antiviral capacity in cell-based models.

Experimental Protocols

The identification and characterization of **Z795161988** and other Nsp14 inhibitors involved several key experimental procedures.

Nsp14 N7-Methyltransferase Inhibition Assay

A common method to assess the inhibitory activity against Nsp14 is a biochemical assay that measures the transfer of a methyl group from SAM to a cap analog substrate (e.g., GpppA).

- Protein Expression and Purification: The SARS-CoV-2 Nsp14 protein is expressed in a suitable system (e.g., *E. coli*) and purified.
- Reaction Mixture: The assay is typically performed in a reaction buffer containing the purified Nsp14 enzyme, the methyl donor (SAM), and the methyl acceptor (GpppA or GpppA-capped RNA).
- Inhibitor Addition: The test compounds, such as **Z795161988**, are added to the reaction mixture at varying concentrations.
- Incubation: The reaction is incubated at a specific temperature for a set period to allow for the enzymatic reaction to occur.

- Detection of Methylation: The extent of methylation is quantified. This can be done using various methods, including:
 - Radiometric Assays: Using radiolabeled SAM and measuring the incorporation of the radioactive methyl group into the substrate.
 - Luminescence-Based Assays: Detecting the production of S-adenosyl homocysteine (SAH), a byproduct of the methylation reaction, using a coupled enzyme system that generates a luminescent signal.
 - Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This assay also detects the conversion of SAM to SAH.
- IC₅₀ Determination: The concentration of the inhibitor that reduces the enzymatic activity by 50% (IC₅₀) is calculated from the dose-response curves.

Cell-Based Antiviral Assays

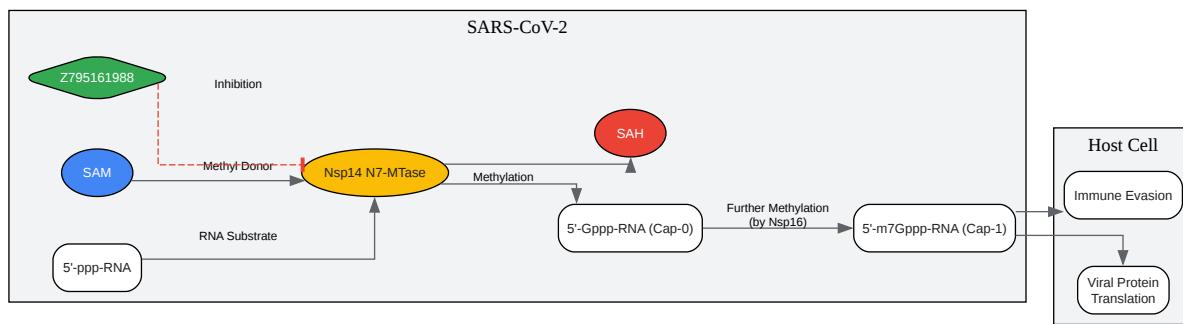
To determine the efficacy of the inhibitors in a biological context, cell-based assays are crucial.

- Cell Culture: A suitable cell line that supports SARS-CoV-2 replication (e.g., Vero E6 cells) is cultured.
- Compound Treatment: The cells are pre-treated with various concentrations of the inhibitor.
- Viral Infection: The treated cells are then infected with a specific variant of SARS-CoV-2.
- Incubation: The infected cells are incubated for a period to allow for viral replication.
- Quantification of Viral Replication: The extent of viral replication is measured using methods such as:
 - Plaque Assay: To determine the number of infectious virus particles.
 - RT-qPCR: To quantify the amount of viral RNA.
 - Immunofluorescence: To visualize viral proteins within the cells.

- EC50 Determination: The effective concentration of the inhibitor that reduces viral replication by 50% (EC50) is calculated.

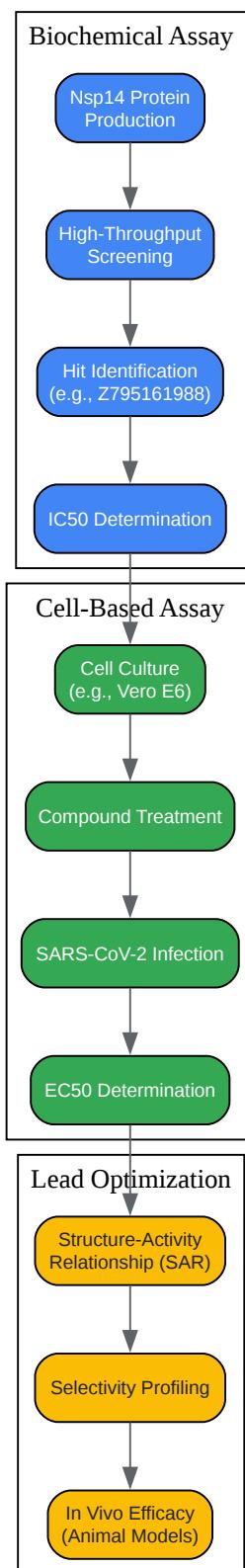
Visualizing the Pathway and Workflow

To better understand the mechanism of action and the experimental process, the following diagrams are provided.



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Caption: SARS-CoV-2 RNA Capping Pathway and Inhibition by **Z795161988**.



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Caption: Experimental Workflow for Nsp14 Inhibitor Discovery and Development.

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